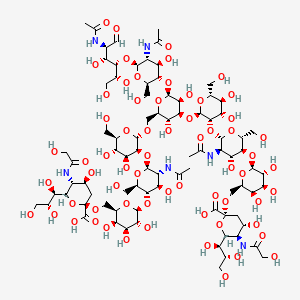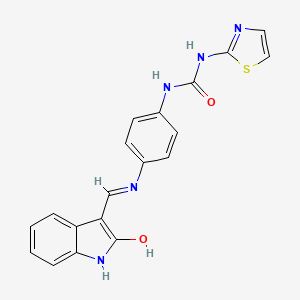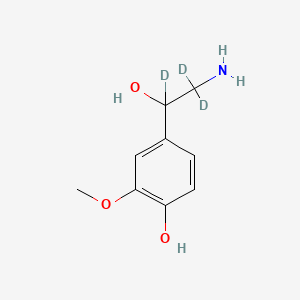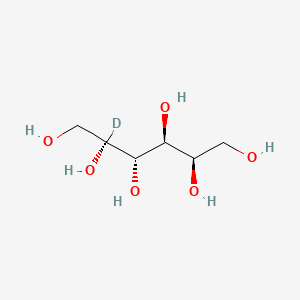
Dulcite-d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dulcite-d1, also known as deuterated dulcitol, is a sugar alcohol derived from the reduction of galactose. It is a deuterium-labeled compound, which means that one or more of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dulcite-d1 can be synthesized through the reduction of galactose using deuterium-labeled reducing agents. One common method involves the use of deuterium gas in the presence of a catalyst to achieve the reduction. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve the fermentation of lactose using galactokinase-negative mutants of the genus Kluyveromyces. This method allows for the efficient conversion of lactose to dulcite, which can then be deuterated through subsequent chemical reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Dulcite-d1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce corresponding aldehydes or ketones.
Reduction: Further reduction can lead to the formation of more reduced sugar alcohols.
Substitution: Deuterium atoms in this compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Deuterium gas and deuterated sodium borohydride are often used.
Substitution Reagents: Halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products
Oxidation Products: Aldehydes and ketones.
Reduction Products: More reduced sugar alcohols.
Substitution Products: Various substituted sugar alcohols depending on the reagents used.
Applications De Recherche Scientifique
Dulcite-d1 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical procedures to study sugar alcohols.
Biology: Helps in understanding metabolic pathways involving sugar alcohols.
Medicine: Investigated for its role in conditions like cataract formation and hepatosplenomegaly.
Industry: Utilized in the production of deuterium-labeled compounds for research purposes.
Mécanisme D'action
The mechanism of action of dulcite-d1 involves its interaction with specific enzymes and metabolic pathways. As a sugar alcohol, it can be metabolized by enzymes like galactitol dehydrogenase, leading to the formation of various metabolites. The deuterium labeling allows researchers to trace these metabolic pathways and understand the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dulcitol (Galactitol): The non-deuterated form of dulcite-d1.
Sorbitol: Another sugar alcohol with similar properties.
Mannitol: A sugar alcohol used in medical and industrial applications.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications where tracing metabolic pathways and reaction mechanisms is essential. This labeling provides insights that are not possible with non-deuterated compounds .
Propriétés
Formule moléculaire |
C6H14O6 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i3D/m0/s1 |
Clé InChI |
FBPFZTCFMRRESA-HCKLNUELSA-N |
SMILES isomérique |
[2H][C@](CO)([C@H]([C@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
C(C(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)
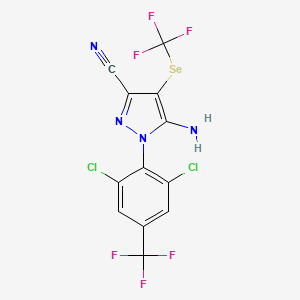
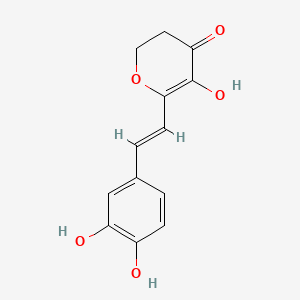
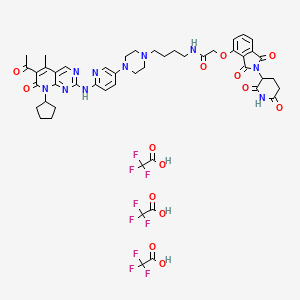
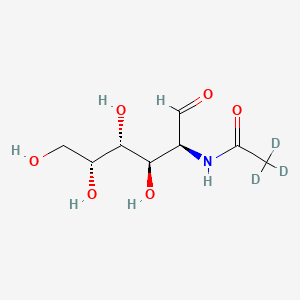
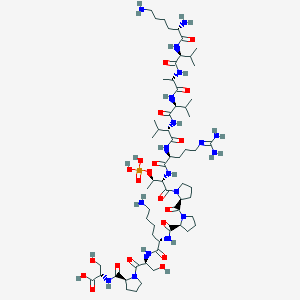
![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)
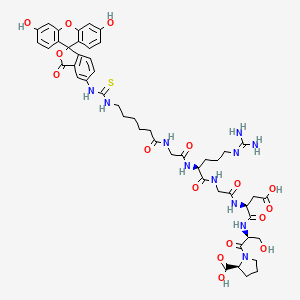
![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)
![2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine](/img/structure/B12397302.png)
